Octahydrocyclopenta[b][1,4]oxazine hydrochloride
Overview
Description
Octahydrocyclopenta[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It has a molecular weight of 163.65 . The IUPAC name for this compound is (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride . The compound’s InChI code is 1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1CC2C(C1)OCCN2.Cl . This indicates that the compound consists of a cyclopenta[b][1,4]oxazine ring structure, which is a five-membered heterocyclic species containing one nitrogen and one oxygen atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 163.0763918 g/mol . The topological polar surface area of the compound is 21.3 Ų . The compound has a complexity of 105 .Scientific Research Applications
Oxazole Derivatives and Their Pharmacological Potential
Therapeutic Potential of Oxazole Scaffold : Oxazoles, including oxygen and nitrogen-containing five-membered heterocyclic ring systems, are present in various pharmacologically active agents. These derivatives are studied for anticancer, antimicrobial, antihyperglycemic, anti-inflammatory, and other activities. The flexible nature of oxazole for targeting various molecular-level targets makes it an attractive scaffold for developing effective therapeutic agents (Kaur et al., 2018).
Analytical Methods for Pharmaceutical Compounds
Analytical Methods Used in Determining Antioxidant Activity : This review discusses critical analytical methods for determining the antioxidant activity of compounds, which might be applicable to studying the effects and properties of compounds like "Octahydrocyclopenta[b][1,4]oxazine hydrochloride" (Munteanu & Apetrei, 2021).
Review on Antibiotics in the Environment
Tetracycline Antibiotics in the Environment : This review focuses on the environmental presence, ecological risks, and human health impacts of tetracycline antibiotics, shedding light on the importance of studying the environmental behavior and effects of various chemical compounds (Daghrir & Drogui, 2013).
Biocidal Agents and Antibiotic Resistance
Biocidal Agents and Antibiotic Resistance : Examines how biocidal agents used for disinfection may enhance cross-resistance to antibiotics in Gram-negative species, highlighting the complex interplay between chemical agents and microbial resistance mechanisms (Kampf, 2018).
Mechanism of Action
- Octahydrocyclopenta[b][1,4]oxazine hydrochloride is part of a class of compounds known as oxazines, which have been explored in molecular electronics .
- The anchoring group (1,4-oxazine linker) serves as a functional kernel for constructing single-molecule switches. When linked to carbon electrodes, it efficiently switches single-molecule junctions between low-conducting and high-conducting states .
Target of Action
Mode of Action
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHBYVWAVHAEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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